(R)-Nisoldipine was first synthesized in the 1980s and has been extensively studied for its pharmacological properties. It is derived from the parent compound nisoldipine, which is a racemic mixture of two enantiomers: (R)-nisoldipine and (S)-nisoldipine. The (R)-enantiomer is particularly noted for its higher potency and selectivity as a calcium channel blocker.
The synthesis of (R)-nisoldipine typically involves multi-step organic reactions starting from simpler precursors. One common method includes the condensation of 2,6-dimethylphenylacetic acid with 3-nitrobenzaldehyde, followed by cyclization and subsequent reduction steps.
(R)-Nisoldipine has a complex molecular structure characterized by a dihydropyridine ring with various substituents that influence its pharmacological activity. The specific stereochemistry at the chiral center is crucial for its binding affinity to calcium channels.
(R)-Nisoldipine undergoes various chemical reactions that can affect its stability and efficacy:
(R)-Nisoldipine acts primarily on L-type calcium channels located in vascular smooth muscle cells and cardiac myocytes. By binding to these channels, it stabilizes them in an inactive state, preventing calcium influx during depolarization.
Studies have shown that (R)-nisoldipine exhibits significant stability under standard storage conditions, but its degradation products must be monitored during formulation development.
(R)-Nisoldipine is utilized in various research contexts, particularly in pharmacokinetics and drug formulation studies. Its properties make it suitable for:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: